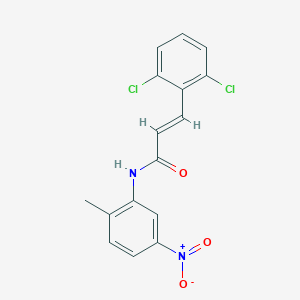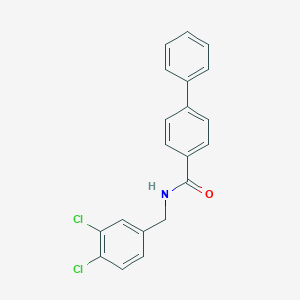![molecular formula C22H22N2O3 B457445 ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B457445.png)
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE is an organic compound with a complex structure that includes a quinoline ring system and an ethylphenyl group
准备方法
The synthesis of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling of the Quinoline and Ethylphenyl Groups: The quinoline and ethylphenyl groups are coupled through a carbonylation reaction, forming the core structure of the compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace a leaving group, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
科学研究应用
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.
相似化合物的比较
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE can be compared with similar compounds such as:
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
ETHYL 2-({[2-(4-METHOXYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: The presence of a methoxy group can enhance its solubility and affect its interaction with biological targets.
属性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4g/mol |
IUPAC 名称 |
ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H22N2O3/c1-3-15-9-11-16(12-10-15)20-13-18(17-7-5-6-8-19(17)24-20)22(26)23-14-21(25)27-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26) |
InChI 键 |
YMIZKZPKKLZUJX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OCC |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenyl)-N-[3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B457362.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B457363.png)
![3-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B457365.png)

![2-(3-methylphenyl)-N-{3,3,5-trimethyl-5-[({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)methyl]cyclohexyl}-4-quinolinecarboxamide](/img/structure/B457367.png)

![4-bromo-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B457371.png)
![2-(4-butoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B457372.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B457378.png)

![2-(4-Ethoxyphenyl)-4-[(4-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B457383.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457385.png)
